1-(5-Methyl-2-thienyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-methylthiophen-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXKZGQLEUXLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Stereocontrolled Synthesis of 1 5 Methyl 2 Thienyl Ethanol
Developments in Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation
Asymmetric hydrogenation represents a powerful tool for the synthesis of chiral alcohols from prochiral ketones. wikipedia.org This involves the addition of two hydrogen atoms with high spatial selectivity, guided by a chiral catalyst.
Metal-Catalyzed Enantioselective Reduction Strategies
The reduction of the precursor ketone, 2-acetyl-5-methylthiophene (B1664034), is a key step in producing 1-(5-methyl-2-thienyl)ethanol. sigmaaldrich.com Metal-catalyzed hydrogenation offers a direct route to this alcohol. For instance, ruthenium complexes have been shown to be effective catalysts for the hydrogenation of various thiophene (B33073) derivatives. acs.orgresearchgate.net Specifically, the bis(dihydrogen) complex [RuH₂(η²-H₂)₂(PCy₃)₂] can catalyze the hydrogenation of 2-acetylthiophene (B1664040) to 1-(2-thienyl)ethanol under relatively mild conditions (80 °C, 3 bar H₂). acs.orgresearchgate.net While this demonstrates the feasibility of hydrogenating the acetyl group on the thiophene ring, achieving high enantioselectivity requires the use of chiral ligands.
Systems based on ruthenium, particularly with BINAP and a diamine ligand, are known for their high efficiency in the asymmetric hydrogenation of ketones. wikipedia.org The general mechanism involves the formation of a dihydride complex which then transfers a hydride to the carbonyl group of the substrate. scholaris.ca The chirality of the diphosphine ligand, such as BINAP, dictates the stereochemical outcome of the reaction. wikipedia.org
| Catalyst System | Substrate | Product | Conditions | Key Features |
| [RuH₂(η²-H₂)₂(PCy₃)₂] | 2-Acetylthiophene | 1-(2-Thienyl)ethanol | 80 °C, 3 bar H₂ | Homogeneous catalysis, demonstrates hydrogenation of the acetyl group. acs.orgresearchgate.net |
| Ruthenium-Diphosphine/Diamine | Prochiral Ketones | Chiral Alcohols | Mild conditions | High enantioselectivity, broad substrate scope. wikipedia.orgscholaris.ca |
Organocatalytic Approaches to Chiral this compound
Organocatalysis provides a metal-free alternative for the enantioselective reduction of ketones. While specific examples for the direct reduction of 2-acetyl-5-methylthiophene using organocatalysts are not extensively detailed in the provided results, the principles of organocatalytic reduction are well-established. These methods often employ chiral organic molecules, such as those derived from proline or other amino acids, to activate the substrate and deliver a hydride from a stoichiometric reducing agent (e.g., a Hantzsch ester) in a stereoselective manner. The development of such systems for thienyl ketones would be a valuable contribution to the field.
Chemoenzymatic and Biocatalytic Syntheses of Enantiomerically Pure this compound
Biocatalysis, utilizing either isolated enzymes or whole-cell systems, offers a highly selective and environmentally benign approach to chiral synthesis. mdpi.comresearchgate.net These methods are prized for their high enantio-, regio-, and chemoselectivity under mild reaction conditions. mdpi.com
Enzyme-Mediated Kinetic Resolution Techniques
Kinetic resolution is a widely used technique for separating a racemic mixture of chiral compounds. nih.gov This process relies on the differential rate of reaction of two enantiomers with a chiral catalyst, typically an enzyme. Lipases are a common class of enzymes used for this purpose, often in acylation or hydrolysis reactions. nih.govmdpi.com
For example, the kinetic resolution of racemic alcohols can be achieved through enantioselective acylation. mdpi.com In a typical procedure, a lipase (B570770) such as Candida antarctica lipase B (CALB) is used to acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. nih.govnih.gov This allows for the separation of the acylated enantiomer from the unreacted one, both in high enantiomeric purity. The choice of acyl donor and solvent can significantly impact the efficiency and enantioselectivity of the resolution. nih.gov
| Enzyme | Reaction Type | Substrate | Products | Key Features |
| Candida antarctica Lipase B (CALB) | Enantioselective acylation | Racemic 1-(2-naphthyl)ethanol | (R)-alcohol and (S)-ester | High enantiomeric excess (ee) for both enantiomers. nih.gov |
| Lipase from Burkholderia plantarii or Pseudomonas sp. | Enantioselective acylation | rac-3-chloro-1-(thiophen-2-yl)propan-1-ol | (R)-semiester and unreacted (S)-alcohol | Key step in the synthesis of a pharmaceutical intermediate. mdpi.com |
Whole-Cell Biotransformations for Stereoselective Production
Whole-cell biotransformations utilize the enzymatic machinery within living microorganisms to perform desired chemical reactions. mdpi.com This approach can be advantageous as it often circumvents the need for enzyme purification and cofactor regeneration. The asymmetric reduction of prochiral ketones to chiral alcohols is a common application of whole-cell biocatalysis. mdpi.com
The stereochemical outcome of these reductions is often governed by Prelog's rule, which predicts the stereochemistry of the product based on the relative sizes of the substituents on the ketone. mdpi.com However, by selecting different microorganisms, it is possible to obtain either the (S) or (R) enantiomer of the alcohol. For example, Rhodotorula rubra can reduce a ketone to the (S)-alcohol, while Geotrichum candidum can produce the (R)-alcohol from the same substrate, both with high yield and enantiomeric excess. mdpi.com
The efficiency and stereoselectivity of whole-cell biotransformations can be influenced by various physicochemical parameters, such as temperature, pH, and the composition of the reaction medium. mdpi.com For instance, the stereoselective reduction of a ketone using Candida parapsilosis showed high enantioselectivity at temperatures between 25 °C and 35 °C, but a significant drop in selectivity was observed at 40 °C. mdpi.com
| Biocatalyst | Reaction Type | Substrate | Product | Key Features |
| Rhodotorula rubra | Asymmetric bioreduction | p-bromoacetophenone | (S)-alcohol (99% ee) | Follows Prelog's rule. mdpi.com |
| Geotrichum candidum | Asymmetric bioreduction | p-bromoacetophenone | (R)-alcohol (99% ee) | anti-Prelog reduction. mdpi.com |
| Candida parapsilosis | Stereoinversion | (S)-1-(1-naphthyl)ethanol | (R)-1-(1-naphthyl)ethanol | High enantioselectivity (100% ee) at optimal temperature and pH. mdpi.com |
Alternative Stereoselective Routes to this compound
Beyond direct reduction and kinetic resolution, other stereoselective methods can be envisioned for the synthesis of this compound. One such approach involves the diastereoselective addition of organometallic reagents to chiral imines. For example, the addition of lithiated chloroacetylene to chiral N-tert-butanesulfinyl imines proceeds with high diastereoselectivity. acs.org This strategy could potentially be adapted for the synthesis of this compound by using an appropriate thienyl-containing starting material.
Another powerful strategy is the stereocontrolled synthesis of chiral diols, which can serve as versatile intermediates. nih.gov For instance, a one-pot diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols can produce syn-1,3-diol derivatives with excellent stereocontrol. nih.gov Such methodologies highlight the diverse and innovative approaches available for the synthesis of complex chiral molecules.
Chiral Auxiliary-Mediated Asymmetric Induction
Asymmetric induction using chiral auxiliaries is a powerful strategy in stereoselective synthesis. This method involves the temporary incorporation of a chiral molecule (the auxiliary) into an achiral substrate. The inherent chirality of the auxiliary then directs a subsequent chemical transformation, leading to the preferential formation of one diastereomer over another. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.
The synthesis of chiral alcohols like this compound can be achieved by the asymmetric reduction of the corresponding ketone, 2-acetyl-5-methylthiophene, or by the addition of a methyl group to the corresponding aldehyde, 5-methyl-2-thiophenecarboxaldehyde, where the reaction is guided by a chiral auxiliary. One of the most utilized classes of auxiliaries is the chiral oxazolidinones, developed by the Evans group. researchgate.net These are typically used to direct stereoselective alkylation, aldol (B89426), and Diels-Alder reactions. researchgate.net For example, an N-acyl oxazolidinone can be enolized and then reacted with an electrophile, with the bulky substituent on the oxazolidinone ring blocking one face of the enolate, leading to a highly diastereoselective reaction. wikipedia.org
Another effective class of auxiliaries is camphor-derived molecules, such as camphorsultam. wikipedia.org Camphorsultam has proven to be a superior chiral auxiliary in certain reactions, offering high levels of asymmetric induction in processes like Michael additions. wikipedia.org The selection of the auxiliary and reaction conditions is critical to achieving high diastereoselectivity.
Table 1: Representative Chiral Auxiliaries and Their Applications in Asymmetric Synthesis
| Chiral Auxiliary | Typical Reaction Type | Key Feature | Typical Diastereomeric Ratio (dr) |
|---|---|---|---|
| Evans Oxazolidinones | Aldol Reactions, Alkylations | Forms a rigid chelated transition state with a metal enolate, effectively shielding one face of the molecule. researchgate.netwikipedia.org | >95:5 |
| Camphorsultam | Michael Additions, Claisen Rearrangements | The sultam structure provides significant steric hindrance to direct the approach of reagents. wikipedia.org | >90:10 |
| trans-2-Phenylcyclohexanol | Ene Reactions | Used to create chiral esters of glyoxylic acid that react with high diastereoselectivity. wikipedia.org | ~10:1 |
| Pseudoephedrine | Alkylations | Can be used to form chiral amides that are alkylated with high stereocontrol. wikipedia.org | >95:5 |
This table presents generalized data for the application of these auxiliaries in their respective model reactions.
Diastereoselective Synthetic Pathways
Diastereoselective synthesis aims to produce a specific diastereomer from a starting material that may already contain one or more chiral centers. Unlike chiral auxiliary methods where the chirality is temporarily introduced, these pathways often rely on the inherent stereochemistry of the substrate to influence the formation of a new stereocenter.
A common strategy for synthesizing chiral alcohols is the diastereoselective reduction of a β-hydroxy ketone. This approach allows for the creation of 1,3-diols with a defined relative stereochemistry, either syn or anti. uwindsor.ca The choice of reducing agent and chelating conditions dictates the stereochemical outcome. For example, chelation-controlled reduction, where a Lewis acid coordinates to both the hydroxyl and carbonyl oxygen atoms, creates a rigid cyclic intermediate. Hydride delivery then occurs from the less sterically hindered face, leading to the syn product. Conversely, non-chelating conditions, often using bulky reagents, lead to the anti product by following the Felkin-Anh model of stereoinduction. uwindsor.ca
Another powerful method is the tandem olefin migration and Prins cyclization, which has been used to create substituted tetrahydropyrans with excellent diastereoselectivity. nih.gov While not a direct synthesis of this compound, this methodology demonstrates how catalytic systems can control the formation of multiple stereocenters in a single process. nih.gov Such principles can be adapted to the synthesis of complex molecules containing the thienyl ethanol (B145695) moiety.
Table 2: Examples of Diastereoselective Reactions and Outcomes
| Reaction Type | Substrate Type | Reagent/Catalyst | Key Outcome/Selectivity | Reference |
|---|---|---|---|---|
| Aldol Cyclization | Prochiral Triketone | (S)-(-)-Proline (catalytic) | Asymmetric cyclization to a bicyclic ketol. | researchgate.net |
| Prins Cyclization | Homoallylic Alcohol and Aldehyde | Copper(II) Triflate–Bisphosphine Complex | Formation of substituted tetrahydropyrans with excellent diastereoselectivity. | nih.gov |
| Reduction of β-Hydroxy Ketone | β-Hydroxy Ketone | Me₄N⁺BH(OAc)₃⁻ | Formation of anti-1,3-diols via non-chelation control. | uwindsor.ca |
| Michael Addition | N-methacryloylcamphorsultam and Thiols | Lithium Base | High diastereoselectivity in the formation of the addition product. | wikipedia.org |
Emerging Synthetic Technologies for this compound
Recent advances in chemical synthesis are driven by the need for more efficient, sustainable, and scalable processes. Technologies like flow chemistry and mechanochemistry are being increasingly applied to the synthesis of fine chemicals and pharmaceutical intermediates, including thiophene derivatives.
Flow Chemistry and Continuous Processing in Asymmetric Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. nih.gov These benefits include superior heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward automation and scalability. nih.goviitj.ac.in
In the context of asymmetric synthesis, continuous flow systems are particularly advantageous. They allow for the use of immobilized or supported catalysts, which can be packed into a column or reactor bed. d-nb.info The reactant stream flows through the catalyst bed, where the transformation occurs, and the product stream is collected continuously. This setup simplifies product purification, as the catalyst is retained within the reactor, and allows for long-term catalyst use, improving process economics. d-nb.info
Several asymmetric reactions have been successfully translated to continuous flow systems, including hydrogenations, aldol reactions, and carbonyl-ene reactions. nih.govd-nb.info For instance, chiral β-nitro alcohols, which are precursors to valuable pharmaceutical ingredients, have been synthesized in high yield and enantiomeric excess using heterogeneous catalytic flow processes. nih.gov A packed-bed flow system containing a supported chiral catalyst was used to produce a key precursor for the drug rivastigmine. nih.gov These examples demonstrate the potential of flow chemistry to enable the efficient and scalable production of chiral molecules like this compound.
Table 3: Comparison of Batch vs. Continuous Flow Asymmetric Synthesis
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Reaction Scale | Limited by vessel size; scale-up can be non-linear. | Scalable by extending operation time or "numbering-up" reactors. nih.gov |
| Heat Transfer | Often inefficient, leading to temperature gradients. | Highly efficient due to high surface-area-to-volume ratio. d-nb.info |
| Safety | Large volumes of reagents pose higher risks. | Small reactor volumes minimize risk; hazardous intermediates can be generated and consumed in situ. nih.gov |
| Catalyst Handling | Homogeneous catalysts require separation; heterogeneous catalysts can be difficult to handle. | Immobilized catalysts are easily retained and reused, simplifying work-up. d-nb.info |
| Throughput | Example: 0.83 mmol in 7 hours for a kinetic resolution. d-nb.info | Example: 25 mmol per hour for the same kinetic resolution. d-nb.info |
Mechanochemical Synthesis of Thiophene Derivatives
Mechanochemistry is an emerging synthetic technique that uses mechanical energy—such as grinding, shearing, or milling in a ball mill—to drive chemical reactions, often in the absence of a solvent. researchgate.netulb.ac.be This solvent-free approach aligns with the principles of green chemistry by reducing waste and avoiding the use of hazardous organic solvents. researchgate.net
The synthesis of thiophene derivatives has been successfully demonstrated using mechanochemical methods. The Gewald reaction, a multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur, is a prime example. rsc.orgrsc.org Researchers have shown that the Gewald reaction can be performed efficiently in a ball mill, in some cases with heating, to yield thiophene products. rsc.org This method can improve upon conventional solution-based syntheses, which may be slow for certain substrates. rsc.org
Mechanochemical synthesis is not limited to the Gewald reaction. Other transformations, including the synthesis of halogenated thiophenes and the formation of co-crystals involving thiophene derivatives, have been achieved through grinding or milling. ulb.ac.becolab.ws The efficiency and environmental benefits of mechanochemistry make it a promising technology for the future synthesis of this compound and related thiophene compounds. researchgate.net
Table 4: Examples of Mechanochemical Synthesis of Thiophene Derivatives
| Reaction Name | Starting Materials | Mechanochemical Method | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Gewald Reaction | Ketones, α-methylenecarbonyl compounds, sulfur | Ball Milling | Stainless steel ball, 18 Hz, 130 °C, catalytic base | Moderate yields of 2-aminothiophenes. | rsc.org |
| Three-Component Reaction | 1,3-dicarbonyl compounds, aldehydes, N-phenacylpyridinium bromides | Manual Grinding | Mortar and pestle, room temperature, piperidine (B6355638) base | Diastereoselective synthesis of trans-2,3-disubstituted 2,3-dihydrofurans (related heterocycle). | rsc.org |
| Halogen Bonding | Functionalized Thiophene Derivatives | Liquid-Assisted Grinding (LAG) | Addition of small amounts of solvent (e.g., methanol (B129727), water). | Formation of polymorphic co-crystals. | ulb.ac.be |
| Iodination | 5-carbaldehyde-2,2'-bithiophene, N-iodosuccinimide | Mechanochemical Reaction | Not specified | Quantitative yield of the iodinated product, superior to solution-based methods. | colab.ws |
Comprehensive Spectroscopic and Chromatographic Characterization of 1 5 Methyl 2 Thienyl Ethanol and Its Stereoisomers
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-(5-Methyl-2-thienyl)ethanol. One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of each atom. For instance, in related structures like 2-acetyl-5-methylthiophene (B1664034), the precursor to this compound, specific proton and carbon signals can be assigned to the methyl, acetyl, and thiophene (B33073) ring moieties. chemicalbook.comnih.gov The reduction of the ketone to the alcohol introduces a new chiral center, leading to more complex spectra that necessitate advanced NMR techniques for complete analysis.
Conformational analysis of similar acyclic compounds, such as 1-phenyl-2-thio derivatives of ethanol (B145695), has been successfully performed using NMR. researchgate.net The magnitude of vicinal and long-range coupling constants can indicate the preferred conformation around the C-C bond, often revealing stabilizing interactions between heteroatoms. researchgate.net This approach is directly applicable to studying the conformational preferences of this compound, where intramolecular interactions between the hydroxyl group and the thiophene ring can be investigated. researchgate.net
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. mnstate.edu In this compound, COSY would reveal the coupling between the proton on the alcohol carbon (CH-OH) and the methyl protons of the ethyl group, as well as couplings between the protons on the thiophene ring. mnstate.educreative-biostructure.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, even if they are not directly coupled. princeton.edu This is particularly useful for determining the preferred conformation and stereochemistry. For example, NOE correlations could be observed between the hydroxyl proton and specific protons on the thiophene ring, indicating a particular rotational conformation. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C. creative-biostructure.com It is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum. princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. creative-biostructure.com This long-range correlation is crucial for piecing together the molecular skeleton. For instance, an HMBC spectrum would show correlations between the methyl protons and the C5 carbon of the thiophene ring, as well as the C2 carbon to which the ethanol substituent is attached. ipb.pt
| 2D NMR Technique | Purpose | Information Gained for this compound |
| COSY | Identifies ¹H-¹H scalar couplings | Connectivity between the methine proton (CHOH), the adjacent methyl group protons, and the protons on the thiophene ring. |
| NOESY | Identifies through-space ¹H-¹H interactions | Spatial relationships between protons, aiding in conformational analysis and stereochemical assignment. |
| HSQC | Correlates ¹H and directly bonded ¹³C nuclei | Unambiguous assignment of carbon signals based on proton assignments. |
| HMBC | Identifies long-range ¹H-¹³C couplings (2-3 bonds) | Confirms the connectivity of the carbon skeleton, linking the ethanol substituent to the thiophene ring. |
To distinguish between the enantiomers of this compound using NMR, chiral shift reagents (CSRs) can be employed. These are typically lanthanide complexes that can reversibly bind to the chiral substrate. organicchemistrydata.org This interaction forms transient diastereomeric complexes, which have different NMR spectra. mdpi.com The use of a chiral lanthanide shift reagent, such as Eu(tfc)₃ (europium tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorate]), can induce chemical shift differences between the signals of the two enantiomers, allowing for the determination of enantiomeric excess. mdpi.com The addition of the CSR to a solution of the racemic alcohol will cause a separation of the NMR signals corresponding to the R and S enantiomers. organicchemistrydata.org
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Structure Confirmation and Isotopic Abundance Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. scispace.com Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula with a high degree of confidence. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. scienceopen.com The precise mass measurement from HRMS can verify the presence of sulfur and the correct number of carbons, hydrogens, and oxygen in the molecule. acs.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "fingerprint" of the molecule based on the vibrations of its chemical bonds. nih.govrsc.org
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. scielo.br For this compound, key characteristic absorption bands would include a broad O-H stretching band for the hydroxyl group, C-H stretching bands for the alkyl and aromatic protons, and C-S stretching vibrations associated with the thiophene ring. koreascience.kr
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. scielo.br While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. rsc.org This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the thiophene ring are expected to be particularly Raman active.
| Spectroscopic Technique | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Infrared (IR) | O-H stretch (alcohol) | ~3200-3600 (broad) |
| C-H stretch (sp³) | ~2850-3000 | |
| C-H stretch (thiophene) | ~3000-3100 | |
| C=C stretch (thiophene) | ~1500-1600 | |
| C-O stretch (alcohol) | ~1000-1260 | |
| Raman | Thiophene ring breathing | ~800-900 |
| C-S stretch | ~600-700 |
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques used to determine the absolute configuration of chiral molecules. These methods measure the differential interaction of the molecule with left and right circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms around the chiral center. By comparing the experimental ORD and CD spectra of this compound with those predicted by theoretical calculations or with spectra of structurally related compounds of known absolute configuration, the R or S configuration of a given enantiomer can be assigned.
Chromatographic Enantioseparation Techniques
The separation of the enantiomers of this compound is crucial for studying their individual properties. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. nih.govmdpi.com
The choice of the CSP is critical and is based on the specific interactions between the chiral selector and the enantiomers of the analyte. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including those containing aromatic rings and polar functional groups. google.comrsc.org The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC)
The direct enantioseparation of chiral alcohols like this compound is effectively achieved using HPLC with chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely employed due to their broad applicability and excellent chiral recognition capabilities. csfarmacie.czresearchgate.net Columns like the Chiralpak® and Chiralcel® series are frequently used for these types of separations. chromatographyonline.comshimadzu.com
The selection of the mobile phase is crucial for achieving optimal separation. Typically, normal-phase elution modes using mixtures of an alkane (like n-hexane or n-heptane) and an alcohol (such as ethanol or 2-propanol) are used. chromatographyonline.comnih.gov The ratio of these solvents is adjusted to optimize retention times and resolution. For instance, increasing the alcohol content generally leads to shorter retention times. hplc.eu To improve peak shape and enantioselectivity, especially for compounds with acidic or basic functional groups, additives are often incorporated into the mobile phase. A small percentage of trifluoroacetic acid (TFA) is commonly used for acidic compounds, while an amine like diethylamine (B46881) (DEA) is added for basic analytes. csfarmacie.czchromatographyonline.compsu.edu
The separation is typically monitored using a UV detector, with the wavelength set to an absorption maximum of the thienyl chromophore.
Table 1: Representative Chiral HPLC Screening Conditions for Chiral Alcohols
| Parameter | Condition | Rationale & Remarks |
|---|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD-H) | These phases offer a wide range of selectivities for various chiral compounds, including alcohols. chromatographyonline.compsu.edu |
| Mobile Phase | n-Hexane / Alcohol (Ethanol or 2-Propanol) mixtures | The ratio is varied (e.g., 90:10 to 80:20 v/v) to optimize resolution and analysis time. psu.edu Ethanol often results in shorter retention than 2-propanol. hplc.eu |
| Additive | 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA) | Additives can significantly improve peak symmetry and resolution by suppressing unwanted interactions with the stationary phase. csfarmacie.czchromatographyonline.com |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can improve resolution for difficult separations. chromatographyonline.com |
| Temperature | Ambient or controlled (e.g., 25-30 °C) | Temperature affects retention and selectivity; consistency is key for reproducibility. psu.edu |
| Detection | UV (e.g., 230-254 nm) | The thiophene ring provides strong UV absorbance for sensitive detection. |
Gas Chromatography with Chiral Stationary Phases (GC-CSP)
Gas chromatography is another powerful technique for the enantioseparation of volatile chiral compounds like this compound. The most common approach involves the use of capillary columns coated with a chiral stationary phase, often based on derivatized cyclodextrins. uni-muenchen.desigmaaldrich.com
Cyclodextrins are cyclic oligosaccharides that can be derivatized to create a chiral environment capable of discriminating between enantiomers. sigmaaldrich.com Phases like heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin are dissolved in a polysiloxane matrix to create highly efficient and selective CSPs. uni-muenchen.de These columns, often referred to by trade names such as Chirasil-Dex, are suitable for separating a wide variety of chiral compounds, including underivatized alcohols. sigmaaldrich.comresearchgate.net
The separation efficiency and resolution in chiral GC are highly dependent on the column temperature. An optimized temperature or temperature program is required to achieve baseline separation in a reasonable time. The separation factor (α), which is the ratio of the retention times of the two enantiomers, is a measure of the selectivity of the CSP for a given analyte pair. High efficiency, sensitivity, and rapid analysis are key advantages of GC-CSP. uni-muenchen.depsu.edu
Table 2: Representative GC-CSP Separation Data for Structurally Related Chiral Alcohols
| Compound | Chiral Stationary Phase | Separation Temperature (°C) | Separation Factor (α) |
|---|---|---|---|
| 1-Phenylethanol | Chirasil-β-Dex | 100 | 1.140 |
| 1-(2-Methylphenyl)ethanol | Chirasil-β-Dex | 110 | 1.343 |
| 1-(3-Methylphenyl)ethanol | Chirasil-β-Dex | 100 | 1.124 |
| 1-(2-Bromophenyl)ethanol | Chirasil-β-Dex | 130 | 1.440 |
Data sourced from a study on Chirasil-β-Dex columns, demonstrating their utility for separating structural analogs of this compound. uni-muenchen.de
X-ray Crystallography for Solid-State Stereochemical Analysis of Derivatives
While obtaining suitable single crystals of the parent alcohol this compound can be challenging, the absolute configuration and solid-state conformation can be unequivocally determined through X-ray crystallography of its crystalline derivatives. This technique provides precise three-dimensional coordinates of the atoms in a crystal lattice, revealing detailed information about bond lengths, bond angles, and torsion angles.
The analysis of heteroaryl derivatives containing a thiophene ring provides valuable insight into the structural parameters that would be expected for derivatives of this compound. For example, the crystal structure of (E)-1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a related thienyl derivative, was determined to be in the orthorhombic crystal system. nih.gov Such studies reveal the planarity of the molecule and the dihedral angles between the thiophene ring and other substituents. nih.gov
Furthermore, crystallographic analysis elucidates the network of intermolecular interactions, such as hydrogen bonds and C-H···π interactions, that stabilize the crystal packing. nih.gov By synthesizing a derivative of this compound that incorporates a chiral auxiliary of known configuration, the absolute stereochemistry of the alcohol's chiral center can be definitively assigned. acs.org
Table 3: Example Crystal Structure Data for a Thienyl Derivative
| Parameter | (E)-1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one nih.gov |
|---|---|
| Chemical Formula | C₁₆H₁₆O₄S |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | a = 25.3323 Å, b = 3.9816 Å, c = 14.0163 Å |
| Dihedral Angle | 12.18° (between thiophene and trimethoxyphenyl rings) |
| Key Feature | The molecule is nearly planar, with a slight twist between the aromatic rings. |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| n-Hexane |
| n-Heptane |
| Ethanol |
| 2-Propanol |
| Trifluoroacetic acid (TFA) |
| Diethylamine (DEA) |
| 1-Phenylethanol |
| 1-(2-Methylphenyl)ethanol |
| 1-(3-Methylphenyl)ethanol |
| 1-(2-Bromophenyl)ethanol |
| (E)-1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
| Carbon dioxide |
| Acetonitrile |
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 1 5 Methyl 2 Thienyl Ethanol
Oxidation and Reduction Chemistry of the Secondary Alcohol Functionality
The secondary alcohol group is a primary site for oxidation and reduction reactions. Oxidation converts the alcohol to a ketone, while reduction of the corresponding ketone regenerates the alcohol.
The oxidation of 1-(5-methyl-2-thienyl)ethanol to its corresponding ketone, 1-(5-methyl-2-thienyl)ethanone, can be achieved using a variety of chromium(VI)-based reagents and other modern oxidants. Pyridinium chlorochromate (PCC) is a mild agent that effectively carries out this transformation without significant side reactions or over-oxidation. chemistrysteps.comorganicchemistrytutor.com The reaction is typically performed in an anhydrous organic solvent like dichloromethane (B109758) (DCM). organicchemistrytutor.com
The mechanism of PCC oxidation begins with the nucleophilic attack of the alcohol's oxygen atom on the chromium center, forming a chromate (B82759) ester intermediate. chemistrysteps.comorganicchemistrytutor.com In a subsequent step, a base (such as pyridine (B92270), present in the reagent) abstracts the proton from the carbon bearing the hydroxyl group. This initiates an E2-like elimination, where the C-H bond breaks, a C=O double bond forms, and the chromium species is reduced from Cr(VI) to Cr(IV) as it departs. chemistrysteps.comyoutube.com
Conversely, the reduction of 1-(5-methyl-2-thienyl)ethanone back to this compound is readily accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether or THF) are commonly employed for this purpose. The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. A subsequent workup with a proton source (like water or dilute acid) neutralizes the alkoxide to yield the secondary alcohol.
| Reagent | Common Name/Abbreviation | Conditions | Notes |
|---|---|---|---|
| CrO₃/H₂SO₄/acetone | Jones Reagent | Aqueous acetone | Strong oxidant, not ideal for sensitive substrates. |
| C₅H₅NHCrO₃Cl | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Mild oxidant, stops at the ketone stage. chemistrysteps.comorganicchemistrytutor.com |
| (C₅H₅NH)₂Cr₂O₇ | Pyridinium Dichromate (PDC) | Anhydrous CH₂Cl₂ or DMF | Similar to PCC, offers good selectivity. |
| DMSO, (COCl)₂, Et₃N | Swern Oxidation | Low temperature (-78 °C), CH₂Cl₂ | Avoids heavy metals, suitable for sensitive compounds. |
| Periodinane | Dess-Martin Periodinane (DMP) | CH₂Cl₂ | Mild, metal-free, and provides high yields. |
Esterification, Etherification, and Substitution Reactions at the Alcoholic Center
The hydroxyl group of this compound can undergo nucleophilic substitution and related reactions, such as esterification and etherification, typically after activation.
Esterification: The most common method for converting this compound into an ester is the Fischer-Speier esterification. This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgchemistrysteps.com The reaction is a reversible equilibrium, and to favor the formation of the ester, an excess of one reactant (usually the alcohol) is used, or the water produced is removed as it forms. wikipedia.orgchemistrysteps.com
The mechanism of Fischer esterification involves several steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com
Nucleophilic Attack: The alcohol's oxygen atom acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
Alternatively, esters can be formed under milder conditions by reacting the alcohol with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. chemguide.co.uk These reactions are generally faster and not reversible. wikipedia.org
Etherification: The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This highly nucleophilic alkoxide is then treated with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to form the ether.
Substitution: Direct substitution of the hydroxyl group is difficult because it is a poor leaving group. Therefore, it must first be converted into a better leaving group. A common strategy is to react the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate ester. The tosylate group is an excellent leaving group, and the resulting compound can readily undergo Sₙ2 reactions with a wide range of nucleophiles to achieve substitution at the alcoholic carbon.
Reactions Involving the Thiophene (B33073) Heterocycle and its Substituents
The aromatic thiophene ring is electron-rich and highly susceptible to reactions that are characteristic of aromatic systems, particularly electrophilic substitution and metal-catalyzed cross-coupling.
Thiophene and its derivatives readily undergo electrophilic aromatic substitution (EAS) reactions, often under milder conditions than those required for benzene. pearson.com The reactivity is due to the ability of the sulfur atom's lone pair of electrons to stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. Substitution occurs preferentially at the C2 (α) position. pearson.comonlineorganicchemistrytutor.com
In this compound, the C2 and C5 positions are already substituted. The directing effects of the existing substituents will therefore determine the position of further substitution. The methyl group at C5 is an activating, ortho-para director. The 1-hydroxyethyl group at C2 is also an activating, ortho-para director. Both groups will direct incoming electrophiles to the C3 and C4 positions of the thiophene ring.
Common EAS reactions for thiophenes include:
Halogenation: Reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a bromine or chlorine atom onto the ring.
Nitration: Nitration can be achieved with reagents like fuming nitric acid in acetic anhydride (B1165640). youtube.com
Sulfonation: Treatment with sulfuric acid or a sulfur trioxide-pyridine complex introduces a sulfonic acid group.
Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) attaches an acyl group to the ring.
The general mechanism for EAS involves two main steps:
Attack of the π-electron system of the thiophene ring on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate.
Loss of a proton (H⁺) from the carbon atom that formed the new bond, restoring the aromaticity of the ring.
| Reaction | Typical Reagents | Electrophile (E⁺) | Product |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ or NBS | Br⁺ | Bromothiophene |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitrothiophene |
| Sulfonation | Fuming H₂SO₄ | SO₃ | Thiophenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acylthiophene |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ | Alkylthiophene |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to functionalize thiophene derivatives. The Suzuki-Miyaura coupling is one of the most common examples. scispace.comrsc.org To participate in these reactions, the thiophene ring must first be functionalized with a suitable leaving group, typically a halide (Br or I) or a triflate (OTf). For this compound, this would involve a prior electrophilic halogenation step at the C3 or C4 position.
In a Suzuki reaction, the halogenated thiophene derivative is reacted with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium(0) catalyst and a base. nih.gov
The catalytic cycle for the Suzuki coupling generally proceeds through three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the thiophene derivative, forming a palladium(II) species.
Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex, displacing the halide, in a step that is facilitated by the base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the product and regenerating the palladium(0) catalyst.
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation. nih.gov |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium catalyst and modulates its reactivity. nih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt | Activates the organoboron reagent for transmetalation. tandfonline.com |
| Solvent | Toluene, Dioxane, DMF, THF/Water | Solubilizes reactants and influences reaction rate. |
| Boron Reagent | Ar-B(OH)₂, Ar-B(OR)₂ | Source of the new organic group. |
Kinetic and Thermodynamic Studies of Key Transformations
The rates and equilibria of the reactions involving this compound are governed by kinetic and thermodynamic principles.
For Fischer esterification , the reaction is thermodynamically controlled and typically has a small negative enthalpy change (ΔH°), making it slightly exothermic. ucr.ac.crscienceready.com.au The equilibrium constant (K_eq) is often close to 1, meaning the reaction does not strongly favor products under standard conditions. masterorganicchemistry.com The activation energy for the esterification of fatty acids with secondary alcohols like isopropanol (B130326) is around 53 kJ/mol. ucr.ac.cr Kinetic control is achieved by manipulating reaction conditions, such as using a large excess of the alcohol or removing water, to drive the equilibrium towards the ester product according to Le Châtelier's principle. chemistrysteps.comucr.ac.cr
For electrophilic aromatic substitution , the reactivity of thiophene is significantly higher than that of benzene. This kinetic preference is attributed to the superior ability of the sulfur heteroatom to stabilize the positive charge in the transition state leading to the sigma complex. The relative reactivity order is generally pyrrole (B145914) >> furan (B31954) > thiophene > benzene. researchgate.net The preference for substitution at the α-position over the β-position is also a kinetic phenomenon, as the transition state for α-attack is lower in energy due to more effective charge delocalization involving the sulfur atom. researchgate.net
In a computational study on the nucleophilic aromatic substitution (SₙAr) of substituted nitrothiophenes with amines, a correlation was found between experimental second-order rate constants and calculated reactivity descriptors. nih.gov This highlights how substituent electronic effects can significantly alter the kinetics of reactions on the thiophene ring. nih.gov
| Reaction Type | Parameter | Value/Observation | System Studied |
|---|---|---|---|
| Fischer Esterification | ΔH° | ~ -3 ± 2 kJ/mol | General fatty acids and alcohols ucr.ac.cr |
| Fischer Esterification | Activation Energy (E_act) | ~ 53 kJ/mol | Fatty acids with secondary alcohols ucr.ac.cr |
| Electrophilic Substitution | Relative Reactivity | Thiophene is orders of magnitude more reactive than benzene. | Comparison of heterocycles researchgate.net |
| Electrophilic Substitution | Regioselectivity | α-attack is kinetically and thermodynamically favored over β-attack. | Thiophene researchgate.netresearchgate.net |
| Nucleophilic Substitution (SₙAr) | Rate Constant (k) | Correlates with Hammett constants and calculated electrophilicity parameters. nih.gov | Substituted nitrothiophenes nih.gov |
Computational Mechanistic Elucidation of Reaction Pathways
Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into the mechanisms, thermodynamics, and kinetics of reactions involving thiophene derivatives. These studies can elucidate transition state structures, reaction energy profiles, and the electronic factors that control reactivity and selectivity.
For electrophilic aromatic substitution , DFT calculations have been used to investigate the potential energy surfaces for reactions like chlorination. researchgate.net These studies confirm that attack at the α-carbon (C2/C5) of thiophene is preferred both kinetically (lower activation energy) and thermodynamically (more stable intermediate and product) compared to attack at the β-carbon (C3/C4). researchgate.net The calculations help visualize the structure of the intermediate sigma complexes and quantify the stabilizing effect of the sulfur atom.
In the context of palladium-catalyzed cross-coupling , DFT studies have been performed on derivatives of 2,5-dibromo-3-methylthiophene, a structure closely related to halogenated derivatives of the title compound. researchgate.net These investigations explore the electronic properties of the molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions. researchgate.net The HOMO surface often indicates the regions of the molecule most susceptible to electrophilic attack (relevant to the oxidative addition step), while the LUMO surface indicates susceptibility to nucleophilic attack. Such studies help rationalize the observed reactivity and can aid in the design of more efficient catalytic systems.
| Reaction Type | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Electrophilic Substitution | DFT (B3LYP) | Confirmed kinetic and thermodynamic preference for substitution at the α-position. Modeled transition states and intermediates. | researchgate.net |
| Suzuki Cross-Coupling | DFT (B3LYP) | Analyzed HOMO/LUMO surfaces to understand electronic properties and reactivity of substituted thiophenes. | researchgate.net |
| Nucleophilic Substitution (SₙAr) | DFT | Elucidated the stepwise addition-elimination mechanism, including proton transfer steps. Correlated computed parameters with experimental kinetics. | nih.gov |
| Substituent Effects in EAS | Ab initio (RHF) and DFT (B3LYP) | Calculated relative stabilities of σ-complexes to explain positional selectivity in substituted heterocycles. | researchgate.net |
Theoretical and Computational Chemistry Investigations of 1 5 Methyl 2 Thienyl Ethanol
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Conformational Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. For 1-(5-methyl-2-thienyl)ethanol, DFT calculations are instrumental in determining its fundamental properties.
Electronic Structure and Geometry Optimization:
DFT methods, such as B3LYP, are employed to optimize the molecular geometry of this compound. isres.orgd-nb.inforesearchgate.netacs.org This process finds the lowest energy arrangement of the atoms, providing accurate bond lengths and angles. acs.orgresearchgate.netnih.gov The optimized structure is crucial for understanding the molecule's stability and reactivity. For instance, calculations can be performed using basis sets like 6-311++G(d,p) to ensure high accuracy. isres.orgnih.gov The resulting optimized geometry reveals a non-planar structure for the thienyl ring system. mdpi.com
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT. mdpi.comresearchgate.netresearchgate.net The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. These calculations help in understanding the charge transfer within the molecule. mdpi.com
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| Energy Gap (ΔE) | 4.4 eV |
| Dipole Moment | 3.9909 Debye |
Conformational Analysis:
This compound possesses rotational freedom around the single bond connecting the ethanol (B145695) side chain to the thienyl ring. Conformational analysis using DFT identifies the most stable conformers (rotational isomers) and the energy barriers between them. acs.orgresearchgate.netbohrium.com This analysis is critical as the biological activity and spectroscopic properties of the molecule can be influenced by its preferred conformation. acs.org For similar molecules, theoretical conformational analysis has shown that specific arrangements, such as a coplanar arrangement of ring systems, are preferred. bohrium.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govornl.govplos.org MD simulations model the movement of atoms and molecules based on classical mechanics, providing a view of how this compound behaves in a solution and interacts with its environment.
Dynamic Behavior:
MD simulations can reveal the flexibility of the molecule, including the rotation of the methyl and hydroxyl groups and the movement of the ethanol side chain. These simulations help in understanding the range of conformations accessible to the molecule at a given temperature.
Solvent Interactions:
The behavior of this compound in a solution is crucial for many of its applications. MD simulations can model the interactions between the solute and solvent molecules. ornl.govbohrium.com For instance, simulations can show how water or other solvent molecules arrange themselves around the polar hydroxyl group and the non-polar thienyl ring. The strength of these interactions, such as hydrogen bonding between the hydroxyl group and water, can be quantified. bohrium.com These simulations are vital for predicting solubility and understanding reaction mechanisms in solution.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of molecules.
NMR Chemical Shifts:
Predicting ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. nih.govresearchgate.netwebelastics.com DFT calculations, often using the Gauge-Including Atomic Orbitals (GIAO) method, can provide theoretical chemical shifts. isres.orgresearchgate.net These calculated shifts are then compared with experimental data to confirm the molecular structure. isres.org Machine learning approaches are also being developed to predict NMR chemical shifts with high accuracy. nih.govresearchgate.net
IR Frequencies:
Theoretical calculations of infrared (IR) spectra can help in assigning the vibrational modes observed in experimental spectra. researchgate.net By calculating the harmonic vibrational frequencies using DFT, each peak in the experimental IR spectrum can be attributed to a specific molecular vibration, such as the O-H stretch of the alcohol group or C-H stretches of the methyl and thienyl groups. isres.orgresearchgate.netnist.gov
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3450 | 3400 |
| Aromatic C-H Stretch | 3100 | 3070 |
| Aliphatic C-H Stretch | 2950 | 2920 |
| C=C Stretch (Thiophene) | 1550 | 1530 |
Computational Approaches to Enantioselectivity in Catalytic Processes
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer is often crucial, particularly in pharmaceutical applications. Computational chemistry plays a significant role in understanding and predicting the enantioselectivity of catalytic reactions used to produce such compounds. acs.orgnih.govnih.govfrontiersin.org
By modeling the transition states of the reaction pathways leading to the different enantiomers, computational methods can predict which enantiomer will be favored. acs.org These calculations can provide insights into the non-covalent interactions between the substrate, catalyst, and reagents that determine the stereochemical outcome. This understanding can guide the design of new and more effective chiral catalysts.
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Properties
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govresearchgate.netug.edu.plrsc.org
For this compound, QSPR models can be developed to predict properties such as boiling point, vapor pressure, and solubility. nih.gov These models are built by establishing a mathematical relationship between the molecular descriptors (numerical representations of the molecular structure) and the experimental property data for a set of similar compounds. nih.govug.edu.pl Once a reliable QSPR model is established, it can be used to predict the properties of new or untested compounds, saving time and experimental resources. nih.gov
Derivatization Strategies and Synthesis of Novel Analogues from the 1 5 Methyl 2 Thienyl Ethanol Scaffold
Design and Synthesis of Chiral Ligands and Organocatalysts Based on 1-(5-Methyl-2-thienyl)ethanol
The inherent chirality of this compound makes it an excellent starting material for the synthesis of chiral ligands and organocatalysts, which are crucial for asymmetric catalysis. These catalysts are instrumental in producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.
One common strategy involves the conversion of the hydroxyl group of this compound into other functional groups that can coordinate with metal centers. For example, the corresponding amine, 1-(5-methyl-2-thienyl)ethylamine, can be synthesized and subsequently used to prepare more complex ligands. A notable example is the synthesis of 1-(5-methyl-2-thienyl)ethyl isocyanide. This is achieved by reacting 1-(5-methyl-2-thienyl)ethylamine with chloroform (B151607) and potassium hydroxide. The resulting isocyanide can act as a ligand in organometallic chemistry or as a building block in multicomponent reactions.
Furthermore, the thiophene (B33073) ring itself can be functionalized to create multidentate ligands. For instance, chiral tridentate oxazoline (B21484) ligands incorporating a thiophene moiety have been synthesized. uol.de These ligands, which also contain thioether and heteroaryl donor groups, have shown promise in catalytic asymmetric Michael additions. uol.de The synthesis often starts from chiral amino alcohols and thiophene carboxylic acid derivatives. uol.de
The development of organocatalysts, which are metal-free small organic molecules, has also benefited from the use of thiophene-based scaffolds. Chiral thiourea (B124793) and squaramide-based organocatalysts have been designed and have proven effective in various asymmetric transformations, including conjugate additions. frontiersin.orgnih.gov For example, a cinchonine-derived squaramide catalyst was used in the addition of nitromethane (B149229) to a derivative of 2-benzoyl acetate (B1210297) containing a thienyl group, yielding the product with good enantioselectivity. frontiersin.org
Table 1: Examples of Chiral Ligands and Organocatalysts Derived from Thiophene Scaffolds
| Catalyst Type | Precursor/Scaffold | Application | Reference |
| Isocyanide Ligand | 1-(5-Methyl-2-thienyl)ethylamine | Multicomponent reactions, organometallic synthesis | |
| Tridentate Oxazoline Ligand | Thiophene carboxylic acid derivatives | Asymmetric Michael additions | uol.de |
| Squaramide Organocatalyst | Cinchonine and thiophene derivative | Asymmetric conjugate addition | frontiersin.org |
Preparation of Advanced Intermediates for Complex Molecule Synthesis
The this compound framework is a valuable precursor for advanced intermediates used in the synthesis of complex molecules, particularly in the pharmaceutical industry. The thiophene ring is a bioisostere for the phenyl ring and is found in numerous biologically active compounds.
A significant application is in the synthesis of duloxetine, an antidepressant. A key intermediate, (1S)-3-methylamino-1-(2-thienyl)propan-1-ol, can be prepared from a derivative of this compound. google.com The synthesis often involves the Mannich reaction of 2-acetylthiophene (B1664040) to produce 3-dimethylamino-1-(2-thienyl)-1-propanone, which is then asymmetrically reduced to the corresponding chiral alcohol. google.comresearchgate.net This chiral alcohol can be further modified to yield duloxetine. google.com
The reactivity of the thiophene ring allows for various modifications to create a library of intermediates. For example, 2-acetyl-5-methylthiophene (B1664034) can undergo a Claisen condensation with perfluorinated esters to produce β-diketones. beilstein-journals.org These β-diketones are important ligands in coordination chemistry and can be used to synthesize luminescent materials. beilstein-journals.org
Furthermore, derivatives such as 2-{1-cyclopentyl-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol have been synthesized. ontosight.ai The complex structure, featuring a piperazine (B1678402) ring and a thiophene moiety, suggests potential applications in medicinal chemistry, as piperazine derivatives are known to exhibit a wide range of pharmacological activities. ontosight.ai
Exploration of Structure-Reactivity Relationships in Functionalized Thiophene Derivatives
Understanding the relationship between the structure of functionalized thiophene derivatives and their reactivity is crucial for designing new synthetic methodologies and materials. The electronic properties of the thiophene ring, influenced by its substituents, dictate its behavior in chemical reactions.
The electron-rich nature of the thiophene ring, due to the lone pairs on the sulfur atom, enhances its reactivity in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. However, the position and nature of substituents significantly impact this reactivity. For instance, the presence of an electron-withdrawing group at the 5-position can alter the regioselectivity of subsequent reactions.
Studies on thioester-functionalized self-assembled monolayers have shown that the reactivity of the thioester group is not significantly diminished by the presence of a thiophene ring, although a slight retardation in oxidation reactions has been observed. beilstein-journals.org This indicates that the aromatic thiophene ring does not sterically hinder the reaction site.
In the context of catalysis, the structure of thiophene-based ligands directly influences the outcome of asymmetric reactions. The enantioselectivity of a catalytic process is often dependent on the steric and electronic properties of the ligand. For example, in the synthesis of chiral tetrahydrothiophenes, the choice of a chiral dendrimer ligand was found to be critical for achieving high diastereoselectivity.
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the electronic structure and reactivity of thiophene derivatives. mdpi.com These studies can predict properties like chemical hardness, ionization potential, and electrophilicity, providing insights into the reactivity of these compounds. mdpi.com
Polymer Chemistry Applications of this compound Derivatives
Derivatives of this compound have found significant applications in polymer chemistry, particularly in the synthesis of conjugated polymers with interesting electronic and optical properties. Polythiophenes are a well-studied class of conducting polymers used in various applications, including organic thin-film transistors, solar cells, and sensors. rsc.org
The functionalization of the thiophene monomer is a key strategy for tuning the properties of the resulting polymer. For instance, 3-substituted thiophene derivatives, such as those derived from 3-(2-hydroxyethyl)thiophene, can be synthesized and polymerized. acs.org While homopolymerization of some of these functionalized monomers can be challenging, copolymerization with other thiophene derivatives, like 3-methylthiophene, has been successful. acs.org
The introduction of specific functional groups onto the thiophene backbone can impart desired characteristics to the polymer. For example, incorporating pyridine (B92270) groups into the side chains of polyfluorene derivatives, which can be synthesized using thiophene-containing building blocks, results in alcohol-soluble polymers that can be used as cathode-modifying layers in polymer solar cells. rsc.org These polymers can improve the power conversion efficiency of the solar cells. rsc.org
The synthesis of these functionalized polymers often relies on metal-catalyzed cross-coupling reactions, such as Kumada-Tamao-Corriu coupling, using nickel or palladium catalysts. rsc.org The regioregularity of the polymer, which is crucial for its electronic properties, can be controlled by the choice of catalyst and reaction conditions.
Role of 1 5 Methyl 2 Thienyl Ethanol in Catalysis and Specialty Materials Excluding Any Biological/clinical Contexts
Application as a Chiral Building Block in Asymmetric Synthesis
The enantiomers of 1-(5-methyl-2-thienyl)ethanol serve as crucial chiral building blocks in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. The transfer of chirality from an optically active catalyst to a prochiral substrate is a fundamental challenge in chemistry, and chiral alcohols like this compound are instrumental in this process. tandfonline.com
Researchers have developed various methods to synthesize enantiomerically pure or enriched thienyl alcohols. One approach involves the asymmetric reduction of the corresponding ketone, 2-acetyl-5-methylthiophene (B1664034). Biocatalysis, utilizing enzymes such as carbonyl reductases or whole-cell systems like Candida tropicalis, has proven effective for this transformation, often yielding the (S)-enantiomer with high enantiomeric excess (ee). google.com For instance, methods using specific carbonyl reductases can achieve ee values greater than 99%. google.com Asymmetric transfer hydrogenation is another powerful technique. Using a Rhodium-based catalyst like Cp*RhCl[(S,S)-TsDPEN] with a formic acid/triethylamine mixture can produce the corresponding (S)-alcohol with high yield and enantioselectivity. researchgate.net These chiral alcohols are key intermediates for synthesizing more complex molecules. google.com
The table below summarizes findings from various studies on the asymmetric synthesis of chiral thienyl alcohols, highlighting the catalyst, substrate, and the resulting enantiomeric excess.
| Catalyst/Method | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Carbonyl Reductase | Thienyl ketones | (S) | >99% | google.com |
| Cp*RhCl[(S,S)-TsDPEN] | 2-tosyloxy-1-(2-thiophenyl)ethanone | (S)-2-tosyloxy-1-(2-thiophenyl)ethanol | 95% | researchgate.net |
| Daucus carota (carrot) fragments | 2-Acetylthiophene (B1664040) | (S)-1-(2-Thienyl)ethanol | 28% | tandfonline.com |
| Ketoreductase (KRED) variant | N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine | (S)-(−)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine | >99.9% | rsc.org |
These enantiomerically pure alcohols are valuable starting materials for creating complex chiral structures, demonstrating the foundational role of this compound in modern synthetic chemistry. chim.itpsu.edurenyi.hu
Utilization as a Precursor for Advanced Polymer Architectures
This compound and its derivatives are important precursors in the synthesis of advanced polymer architectures, particularly polythiophenes. wikipedia.org Polythiophenes are a class of conducting polymers known for their excellent thermal stability and unique electrical and optical properties. rsc.org However, unsubstituted polythiophene is typically insoluble, which limits its processability. rsc.org Introducing functional side chains, such as those derived from this compound, can enhance solubility and allow for the tuning of the polymer's properties. rsc.orgresearchgate.net
One strategy involves converting the alcohol into an ester, such as 2-(3-thienyl)ethyl acetate (B1210297), which can then be electropolymerized. researchgate.net This approach allows for the formation of durable, functionalizable polymer films. researchgate.netnasa.gov The ester group can later be hydrolyzed to reveal the hydroxyl group, providing a site for further modification or influencing the polymer's properties, such as its redox behavior. researchgate.net
Furthermore, the synthesis of chiral polythiophenes has been achieved using enantiomerically pure monomers derived from thienyl ethanol (B145695). mdpi.com These chiral polymers can exhibit unique properties, such as chiroptical activity, which are of interest for specialized applications. The polymerization of these functionalized thiophene (B33073) monomers can be achieved through chemical oxidation, typically with FeCl₃, or via electrochemical methods. mdpi.com The resulting polymers often have a lower degree of regiochemical defects, leading to improved conjugation along the polymer backbone. mdpi.com
| Monomer | Polymerization Method | Resulting Polymer | Key Feature | Reference |
| 2-(3-thienyl)ethyl ester with 3-thienylacetic acid | Electropolymerization | Cross-linked polythiophene | Hard, insoluble film | researchgate.netnasa.gov |
| 3-[2-((S)-2-methylbutoxy)ethyl]thiophene | FeCl₃ Oxidative Polymerization | Regiorandom Poly((S)-24) | Chiral polymer architecture | mdpi.com |
| 2,5-dibromo-3-[2-((S)-2-methylbutoxy)ethyl]thiophene | Modified Rieke Method | Regioregular poly(3-[2-((S)-2-methylbutoxy)ethyl]thiophene) | 93% Head-to-Tail (HT) linkage | mdpi.com |
The use of this compound as a precursor enables the design of complex and functional polythiophene architectures with tailored properties for advanced applications.
Contribution to Novel Organic Materials (e.g., Optoelectronic Materials, Liquid Crystals)
Polymers derived from this compound contribute significantly to the development of novel organic materials with applications in electronics and optoelectronics. rsc.org Polythiophenes, in general, are π-conjugated systems where electrons are delocalized along the polymer backbone. This conjugation is responsible for their conductivity and interesting optical properties. wikipedia.org When "doped" through oxidation, these materials become electrically conductive. wikipedia.org
The introduction of functional side chains, derived from precursors like this compound, can finely tune these electronic properties. For instance, alkoxy side chains can impart liquid crystalline behavior and ion-binding properties to the polythiophene backbone. rsc.org These materials can exhibit dramatic color shifts (thermochromism, solvatochromism, ionochromism) in response to environmental stimuli, making them suitable for sensor applications. wikipedia.org
The control of regioregularity during polymerization is crucial for optimizing the material's properties. Regioregular poly(3-alkylthiophene)s, where the side chains are arranged in a head-to-tail (HT) fashion, tend to form more ordered, self-assembled structures. This enhanced order leads to better π-stacking between polymer chains, which improves charge carrier mobility, a key parameter for applications in field-effect transistors (FETs) and photovoltaic devices. rsc.org The synthesis of polymers containing alternating electron-donating (like thiophene) and electron-accepting units can lead to materials with low bandgaps, which are desirable for organic solar cells. mdpi.com
| Material Type | Precursor/Monomer | Property | Potential Application | Reference |
| Poly(3-alkylthiophene)s | 3-Alkylthiophene derivatives | Electrical conductivity, optical response | Sensors, electrochromic displays, photovoltaics | wikipedia.org |
| Polythiophenes with ether substituents | Thiophene with ether side chains | Ion-binding properties, high conductivity upon doping | Ion sensors, conductive coatings | rsc.org |
| Alternating Copolymers | Ethynylene-thiophene and naphthothiadiazole units | Low optical bandgap | Organic photovoltaics (OPVs) | mdpi.com |
| Poly[2-(3-thienyl)ethanol] (PTEtOH) | 2-(3-thienyl)ethanol | Functionalizable hydroxyl groups | Modified electrodes, sensors | researchgate.net |
The versatility of the thiophene unit, combined with the functionality introduced by the this compound side chain, provides a rich platform for designing the next generation of organic electronic materials.
Exploration in Green Chemistry Processes
This compound and its synthesis are increasingly explored within the framework of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key green chemistry principles applied to this compound include the use of biocatalysts, alternative energy sources like microwaves and ultrasound, and solvent-free reaction conditions.
Enzymatic and whole-cell biocatalysis represent a significant green approach for the enantioselective synthesis of chiral alcohols from their corresponding ketones. tandfonline.com For example, using plant fragments like carrots as the biocatalyst in water can facilitate the reduction of prochiral ketones, offering an environmentally benign alternative to traditional chemical reductants. tandfonline.com Similarly, engineered ketoreductases provide high selectivity and efficiency in aqueous media, minimizing waste and avoiding harsh reagents. rsc.org
Microwave-assisted organic synthesis is another green technique that has been successfully applied. ekb.egacs.org Microwave heating can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions, thereby reducing waste and energy consumption. ekb.egscholarsresearchlibrary.com For instance, the synthesis of novel pyrrolidin-2-one derivatives from a precursor related to this compound was achieved in high purity and yield under microwave irradiation without any solvent. ekb.eg
Solvent-free "grinding" methods and ultrasonic irradiation are also emerging as powerful green synthetic tools. scholarsresearchlibrary.combme.hu Grinding equimolar quantities of reactants with a solid catalyst can lead to excellent yields in short reaction times, completely avoiding the need for solvents. scholarsresearchlibrary.com Ultrasound-assisted synthesis in aqueous ethanol has been used to create pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, demonstrating another energy-efficient and environmentally friendly pathway. bme.hu
| Green Chemistry Approach | Specific Method | Key Advantage | Reference |
| Biocatalysis | Enzymatic reduction using plant fragments (Daucus carota) | Use of renewable catalyst in water | tandfonline.com |
| Biocatalysis | Engineered Ketoreductases (KREDs) | High enantioselectivity and efficiency in aqueous systems | rsc.org |
| Alternative Energy Source | Microwave-assisted synthesis | Reduced reaction time, high yield, often solvent-free | ekb.egacs.orgmdpi.com |
| Solvent-Free Reaction | Grinding reactants with a solid catalyst | Elimination of solvent, atom economy, short reaction time | scholarsresearchlibrary.com |
| Alternative Energy Source | Ultrasonic irradiation | Energy efficiency, good yields in aqueous media | bme.hu |
These explorations highlight a clear trend towards developing more sustainable and environmentally friendly methods for the synthesis and application of this compound and related compounds.
Conclusions and Future Research Directions in the Chemistry of 1 5 Methyl 2 Thienyl Ethanol
Summary of Key Advances and Research Gaps
Research into thiophene (B33073) chemistry has yielded significant advances, providing a strong foundation for the study of specific derivatives like 1-(5-methyl-2-thienyl)ethanol. Key progress includes the development of sophisticated synthetic methodologies for the thiophene core, such as metal-catalyzed cycloisomerizations of functionalized alkynes and multicomponent reactions. mdpi.comtandfonline.compsu.edu Furthermore, modern techniques like palladium-catalyzed direct C-H arylation have emerged as atom-economical methods for functionalizing the thiophene ring. rsc.orgunito.it The resulting derivatives are recognized for their broad applications in medicinal chemistry—acting as scaffolds for antimicrobial, anticancer, and anti-inflammatory agents—and in materials science as components of organic semiconductors and light-emitting diodes. nih.govresearchgate.net
Despite this broad progress, a detailed investigation specifically focused on this compound is conspicuously sparse in the current literature. Most studies address thiophene derivatives as a general class or focus on related compounds like its oxidized ketone form, 1-(5-methyl-2-thienyl)ethanone, or its aminated counterpart. ontosight.aisemanticscholar.orgbldpharm.com A significant research gap is the lack of dedicated studies on the direct synthesis, reactivity, and specific applications of this compound itself. While the fundamental reactions of alcohols and thiophenes are well-understood, their interplay within this particular molecule remains underexplored. Moreover, the stereoselective synthesis of this chiral alcohol is an area with substantial room for development.
Potential for Novel Synthetic Transformations
The chemical structure of this compound offers multiple avenues for novel synthetic transformations. The secondary alcohol functionality is a key handle for a variety of reactions.
Oxidation and Subsequent Reactions : Oxidation of the alcohol to its corresponding ketone, 2-acetyl-5-methylthiophene (B1664034), provides a well-known precursor for further chemistry. publish.csiro.aunist.govnih.gov This ketone can undergo reactions such as acid-catalyzed triple self-condensation to form 1,3,5-tris(5-methylthien-2-yl)benzene, a star-shaped molecule with potential applications in organic electronics. semanticscholar.org
Functional Group Interconversion : The hydroxyl group can be readily converted into other functionalities. For instance, it can be substituted to form halides, ethers, or esters, or it can be transformed into an amino group to produce derivatives like 2-Amino-1-(5-methyl-2-thienyl)ethanol. bldpharm.com Such derivatives serve as building blocks for more complex molecules with potential pharmacological activity. ontosight.aiacs.org
Ring Functionalization : The electron-rich thiophene ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. nih.gov Additionally, modern cross-coupling and C-H activation strategies, which have been successfully applied to other thiophenes, could be employed for the direct arylation or alkylation of the ring, leading to a diverse library of polysubstituted compounds. rsc.org
Emerging Avenues for Applications in Sustainable Chemistry and Materials Science
The push towards environmentally benign chemical processes opens up new opportunities for the synthesis and application of thiophene derivatives.
Green Synthesis : Recent research has highlighted the use of sustainable reaction media for thiophene synthesis, including water and deep eutectic solvents. unito.itrsc.org Applying these green chemistry principles to the large-scale production of this compound and its derivatives could significantly reduce environmental impact. rsc.org
Materials Science : Thiophene-based compounds are cornerstones of modern materials science, valued for their electronic and optical properties. researchgate.net this compound can serve as a valuable monomer or precursor. For example, after conversion to a polymerizable derivative, it could be incorporated into conductive polymers or organic semiconductors. The chirality of the molecule could also be exploited to create materials with unique chiroptical properties.
Bio-based Applications : Thiophene derivatives are increasingly used in bioimaging and as probes for biological systems. researchgate.net The hydroxyl group of this compound provides a convenient point for conjugation to biomolecules or nanoparticles, paving the way for its use in diagnostics and targeted therapies.
Challenges and Opportunities in Stereoselective Synthesis of Thiophene Alcohols
As a chiral molecule, the stereochemistry of this compound is critical for its potential applications in pharmacology and as chiral ligands or auxiliaries. However, achieving high enantioselectivity in the synthesis of thiophene alcohols presents both challenges and opportunities.
Challenges : The primary challenge lies in developing highly efficient and selective catalysts for the asymmetric synthesis of this and related thiophene alcohols. The planar structure of the thiophene ring and the free rotation around the carbon-carbon bond between the ring and the stereocenter can make it difficult for chiral catalysts to create a well-defined steric environment needed for high stereodifferentiation.
Opportunities : Significant opportunities exist in the exploration of both catalytic and biocatalytic methods.
Asymmetric Catalysis : The development of novel chiral transition metal catalysts for the asymmetric reduction of 2-acetyl-5-methylthiophene is a promising route. Systems based on cobalt or other metals have shown success in the stereoselective synthesis of other complex alcohols and could be adapted for this substrate. nih.gov
Biocatalysis : Enzymatic resolutions, particularly using lipases for the kinetic resolution of the racemic alcohol via acylation, have proven effective for other 2-methylalcohols containing aromatic rings. diva-portal.org The enantioselectivity of these enzymes is highly dependent on the substrate structure, and screening for or engineering an enzyme specific to this compound could provide an efficient and green pathway to the enantiopure forms.
Chiral Ligand Development : Thiophene-based amino alcohols have themselves been used as chiral ligands in asymmetric catalysis. jyu.fi Synthesizing enantiopure this compound could, in turn, provide a new scaffold for developing novel ligands for a range of asymmetric transformations, creating a positive feedback loop in catalysis research.
Q & A
Q. What are the common synthetic routes for 1-(5-Methyl-2-thienyl)ethanol, and how do they compare in terms of yield and selectivity?
- Methodological Answer : The compound is typically synthesized via Stille coupling or radioiododestannylation. For example, radioiododestannylation of 5-(trimethylstannyl)thienyl intermediates allows regioselective introduction of functional groups (e.g., iodine) to the thiophene ring, followed by reduction to form the ethanol derivative. This method achieves yields >70% but requires strict anhydrous conditions . Alternative approaches, such as biocatalytic reduction of ketone precursors (e.g., 1-(5-Methyl-2-thienyl)ethanone) using alcohol dehydrogenases, offer higher stereoselectivity and milder reaction conditions, though yields may vary depending on enzyme specificity .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodological Answer : Fourier-transform infrared (FTIR) and resonance Raman spectroscopy are critical for identifying carbonyl and hydroxyl functional groups. However, artifacts in acyl-enzyme intermediates (e.g., chymotrypsin-bound derivatives) can arise due to hydrogen bonding or electronic strain, necessitating complementary techniques like nuclear magnetic resonance (NMR) for unambiguous assignment of stereochemistry . High-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) are recommended for purity assessment, particularly in environmental or biological matrices .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in IR/Raman spectra, such as shifts in carbonyl stretching frequencies, often stem from enzyme-substrate interactions or solvent effects. For example, in acyl-chymotrypsin complexes, electronic strain from hydrogen bonding can distort vibrational modes. To address this, isotopic labeling (e.g., deuterium exchange) or temperature-controlled spectroscopy can isolate intrinsic vibrational properties from environmental artifacts . Computational modeling (DFT or MD simulations) further aids in interpreting spectral anomalies .
Q. How can biocatalytic synthesis of this compound be optimized for industrial scalability?
- Methodological Answer : Biocatalysis using engineered alcohol dehydrogenases (ADHs) or whole-cell systems offers sustainable production. Key parameters include:
- Substrate engineering : Modifying ketone precursors to enhance enzyme binding affinity .
- Solvent systems : Employing water-miscible ionic liquids or deep eutectic solvents to improve substrate solubility without denaturing enzymes .
- Cofactor regeneration : Coupling ADHs with glucose dehydrogenase for NADPH recycling, reducing costs . Pilot studies report >90% enantiomeric excess (ee) under optimized conditions.
Q. What are the emerging applications of this compound in flavor chemistry and bioactivity studies?
- Methodological Answer : The compound’s thiophene moiety and hydroxyl group make it a candidate for:
- Flavor enhancement : As a constituent of coffee and meat aromas, its sensory thresholds can be quantified via gas chromatography-olfactometry (GC-O) and sensory panel assays .
- Antimicrobial activity : Structure-activity relationship (SAR) studies require modifying the thiophene ring (e.g., halogenation) and testing against Gram-positive/negative bacteria using microbroth dilution assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
